3,5-Dibromotyrosine

Übersicht

Beschreibung

3,5-Dibromotyrosine is a brominated derivative of the amino acid tyrosine. It is commonly found in marine organisms, particularly sponges, where it serves as a structural element for various bromotyrosine alkaloids. These compounds exhibit potent antimicrobial, antitumor, and antimalarial activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromotyrosine can be synthesized from L-tyrosine through a bromination reaction. The process involves reacting L-tyrosine with dimethyl sulfoxide (DMSO) in the presence of hydrobromic acid (HBr) and acetic acid (AcOH). The reaction conditions are as follows:

- L-Tyrosine is suspended in acetic acid.

- Hydrobromic acid is added to the suspension.

- Dimethyl sulfoxide is then added, causing the suspension to turn yellow-orange.

- The mixture is warmed to 65°C for 2 hours and then stirred at room temperature overnight.

- The resulting solution is evaporated to yield a white solid, which is then crystallized .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, making it suitable for various applications in research and industry.

Analyse Chemischer Reaktionen

Preparation of 3,5-Dibromotyrosine

3,5-dibromo-L-tyrosine can be synthesized from L-Tyrosine by reaction with dimethyl sulfoxide (DMSO) in HBr/AcOH .

L-Tyrosine is converted to 3-bromo-L-tyrosine in good yield by reaction with 1.2 equivalents of DMSO in HBr/AcOH, while reaction with 2.2 equivalents of DMSO under comparable conditions results in the formation of 3,5-dibromo-L-tyrosine in good yield . This method is considered the simplest, safest, and most efficient for preparing gram quantities of either 3-bromo-L-tyrosine or 3,5-dibromo-L-tyrosine .

Impact on Neurological Function

3,5-dibromo-D-tyrosine significantly improved neurological function and reduced infarct volume in the brain, even when treatment was initiated three hours after the onset of middle cerebral artery occlusion (MCAo) . 3,5-dibromo-D-tyrosine also significantly depressed pentylenetetrazole (PTZ)-induced seizures .

Halogen and Hydrogen Bonds

In 3,5-dibromo tyrosine, both halogen atoms engage in halogen bonds, resulting in a harmonic interaction pattern. The crystal structures and DFT study of bis-halogenated tyrosines show the subtle relationship between hydrogen and halogen bonds in promoting their supramolecular self-assembly .

Wissenschaftliche Forschungsanwendungen

Marine Natural Products

Biosynthesis of Bromotyrosine Derivatives:

3,5-Dibromotyrosine serves as a precursor for various bioactive compounds derived from marine organisms. It is synthesized through the action of marine sponges, particularly those in the genera Aplysina and Psammaplysilla. These sponges utilize this compound to produce alkaloids with potent biological activities, including antimicrobial and antitumor properties. Notable examples include:

- Pseudoceramine A

- Psammaplysin H

- Ceratinadin A

These compounds exhibit significant pharmacological potential and have been studied for their effects against cancer and infections .

Pharmaceutical Research

Antithyroid Activity:

this compound has been investigated for its antithyroid properties. It acts as an inhibitor of thyroid hormone synthesis by interfering with the enzyme thyroperoxidase, which is crucial for iodination processes in thyroid hormone production. This mechanism positions this compound as a potential therapeutic agent in managing hyperthyroidism .

Biomarker for Oxidative Stress

Role in Immune Response:

Research indicates that this compound is produced during oxidative stress in human cells, particularly through the action of myeloperoxidase. It serves as a biomarker for immune stimulation and oxidative damage. Elevated levels of this compound in urine can indicate inflammatory conditions or immune system activation .

Environmental Applications

Utilization in Wastewater Treatment:

Recent studies have explored the use of this compound as a substrate in anaerobic ammonium oxidation (anammox) processes. Both D- and L-3,5-dibromotyrosine have been shown to function as respiratory electron acceptors in microbial processes, suggesting potential applications in bioremediation and wastewater treatment technologies .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3,5-Dibromotyrosine involves its interaction with specific molecular targets and pathways:

Inhibition of System x C− Antiporter: this compound inhibits the system x C− antiporter, which is responsible for the exchange of glutamate and cystine across the plasma membrane.

Antimicrobial and Antitumor Activities: The compound’s brominated structure allows it to interact with and disrupt the function of microbial and cancer cell membranes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromotyrosine is unique among brominated tyrosine derivatives due to its specific bromination pattern. Similar compounds include:

3-Bromotyrosine: A monobrominated derivative of tyrosine with similar but less potent biological activities.

3,5-Diiodotyrosine: An iodinated derivative of tyrosine involved in the biosynthesis of thyroid hormones.

Uniqueness:

Bromination Pattern: The presence of two bromine atoms at positions 3 and 5 on the aromatic ring of tyrosine gives this compound distinct chemical and biological properties.

Biological Activities: The compound exhibits a broader range of biological activities compared to its monobrominated and iodinated counterparts.

Biologische Aktivität

3,5-Dibromotyrosine is a brominated derivative of the amino acid tyrosine, found predominantly in marine organisms such as sponges. This compound has garnered attention due to its diverse biological activities, including antimicrobial, cytotoxic, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

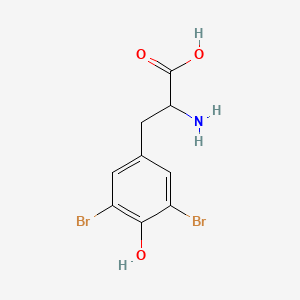

This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the tyrosine aromatic ring. Its structure can be represented as follows:

This compound is a product of oxidative modifications of proteins and is particularly noted for its role as a biomarker for oxidative stress in biological systems .

Sources and Isolation

The primary source of this compound is marine sponges, particularly from the genus Aplysina. Research has isolated numerous derivatives from these sponges, indicating a rich chemodiversity associated with various biological activities . For instance, a study identified 29 different dibromotyrosine derivatives from Aplysina species collected from the South China Sea .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains. For example:

- Bacterial Activity : In vitro tests revealed that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent .

- Fungal Activity : The compound also demonstrated antifungal properties against species such as Candida albicans, suggesting its utility in treating fungal infections .

Cytotoxic Effects

Research indicates that this compound possesses cytotoxic properties that may be beneficial in cancer therapy. A notable study investigated its effects on human cancer cell lines:

- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could serve as a lead compound for developing new anticancer drugs .

Inhibition of Enzymatic Activity

One of the most intriguing aspects of this compound is its ability to inhibit key enzymes involved in cellular processes:

- Topoisomerase II-α Inhibition : A study highlighted that derivatives containing dibromotyrosine inhibited human DNA topoisomerase II-α at concentrations as low as 50 µM. This inhibition is significant for developing anti-tumor agents as topoisomerases are crucial targets in cancer therapy .

Case Studies

- Study on Marine Sponge Extracts : A comprehensive analysis isolated multiple dibromotyrosine derivatives from Aplysina fistularis. These compounds exhibited varying degrees of inhibitory activity against topoisomerase II-α, indicating their potential as anti-cancer agents .

- Inhibition of TGF-β Signaling : Another study focused on a related dibromotyrosine derivative that inhibited TGF-β signaling pathways in epithelial cells. This inhibition was linked to reduced epithelial-to-mesenchymal transition (EMT), which is critical in cancer metastasis .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESHZUDRKCEPA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401015579 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139944 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300-38-9, 537-24-6 | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromotyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Dibromo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dibromo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOTYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.